![molecular formula C17H19ClN2O3 B1233264 (3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B1233264.png)
(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-2-(2-chloro-1-oxoethyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester is a harmala alkaloid.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Intermediates
- Synthesis of Indole Derivatives: Jing (2012) discussed the synthesis of 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in pesticide synthesis, which shares structural similarities with the target compound (Jing, 2012).
- Base-Catalyzed Transformations: Bobowski and Shavel (1985) explored the base-catalyzed transformation of indole derivatives, which could be relevant for modifying or synthesizing similar structures (Bobowski & Shavel, 1985).
Chemical Structure and Characterization
- Structural Elucidation of Indole Compounds: Levy et al. (2000) isolated and characterized indole compounds from a fungal culture, providing insight into the structural analysis of similar indole derivatives (Levy et al., 2000).
- NMR and X-ray Structural Characterization: Laihia et al. (2006) performed NMR and X-ray structural characterization of spiro[pyrrolidine-2,3′-oxindoles], which could inform the characterization techniques for the target compound (Laihia et al., 2006).
Pharmacological Aspects and Applications
- Synthesis and Antiviral Activity: Ivashchenko et al. (2014) discussed the synthesis and antiviral activity of substituted indole derivatives, which might offer insights into potential pharmacological applications of similar compounds (Ivashchenko et al., 2014).
- Tyrosine Kinase Inhibitors: Thompson et al. (1993) investigated indole derivatives as inhibitors of tyrosine kinase, suggesting potential therapeutic applications for similar compounds (Thompson et al., 1993).
Industrial and Synthetic Chemistry
- Synthesis of Pyrrolo[1,2-a]indoles: Kazembe and Taylor (1980) described the synthesis of pyrrolo[1,2-a]indoles, which could be analogous to the synthesis of similar indole derivatives (Kazembe & Taylor, 1980).
- General Synthesis of Indole-3-carboxylic Esters: Gabriele et al. (2012) reported a general synthesis method for indole-3-carboxylic esters, relevant to the synthesis of the target compound (Gabriele et al., 2012).
Eigenschaften
Molekularformel |
C17H19ClN2O3 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
methyl (3S)-2-(2-chloroacetyl)-1,1-dimethyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C17H19ClN2O3/c1-17(2)15-11(10-6-4-5-7-12(10)19-15)8-13(16(22)23-3)20(17)14(21)9-18/h4-7,13,19H,8-9H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
YTNZJAMWMLPAQY-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1(C2=C(C[C@H](N1C(=O)CCl)C(=O)OC)C3=CC=CC=C3N2)C |
Kanonische SMILES |
CC1(C2=C(CC(N1C(=O)CCl)C(=O)OC)C3=CC=CC=C3N2)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[3-hydroxy-2,2-dimethyl-3-({2-[(2-{[(2E)-2-methylbut-2-enoyl]sulfanyl}ethyl)carbamoyl]ethyl}carbamoyl)propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid](/img/structure/B1233182.png)

![[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1233185.png)
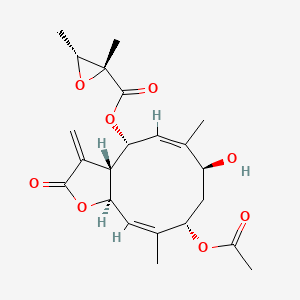
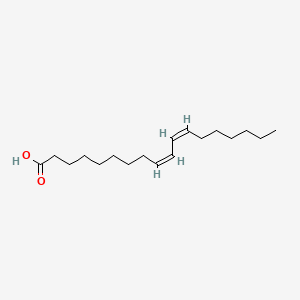
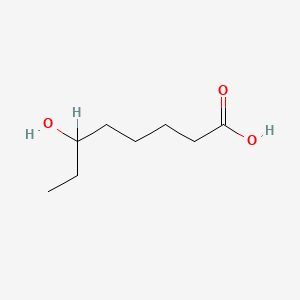
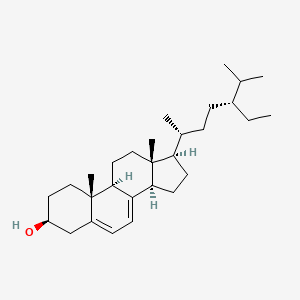

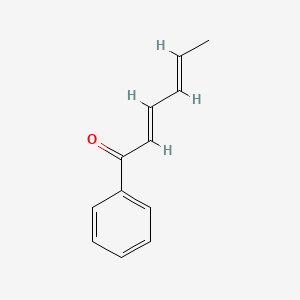
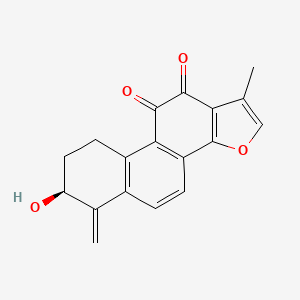
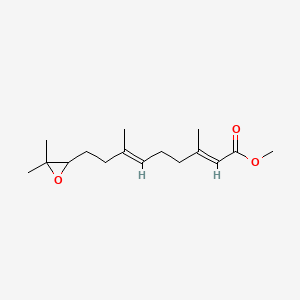
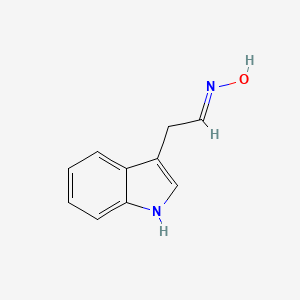
![5-methyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B1233204.png)
![1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane;sulfate](/img/structure/B1233205.png)